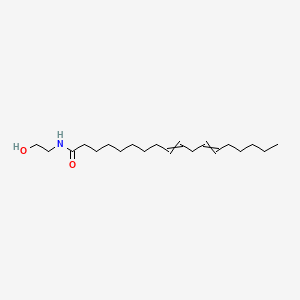

N-(2-hydroxyethyl)octadeca-9,12-dienamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxyethyl)octadeca-9,12-dienamide, also known as cyclodextrin, is a cyclic oligosaccharide composed of glucose units linked by alpha-1,4 glycosidic bonds. Cyclodextrins are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications, including pharmaceuticals, food, and cosmetics.

Vorbereitungsmethoden

Cyclodextrins are typically synthesized from starch through the action of the enzyme cyclodextrin glycosyltransferase. The process involves the enzymatic conversion of starch into cyclodextrins, which can then be purified and isolated. Industrial production methods often involve the use of bacterial cultures that produce the necessary enzymes to convert starch into cyclodextrins efficiently.

Analyse Chemischer Reaktionen

Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

Substitution: Cyclodextrins can undergo substitution reactions to introduce new functional groups, enhancing their properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include modified cyclodextrins with enhanced solubility and stability.

Wissenschaftliche Forschungsanwendungen

Cyclodextrins have a wide range of scientific research applications:

Chemistry: Used as molecular carriers to improve the solubility and stability of hydrophobic compounds.

Biology: Employed in drug delivery systems to enhance the bioavailability of pharmaceuticals.

Medicine: Utilized in the formulation of various drugs to improve their therapeutic efficacy.

Industry: Applied in the food industry to encapsulate flavors and fragrances, improving their stability and shelf life.

Wirkmechanismus

Cyclodextrins exert their effects by forming inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic compounds, while the hydrophilic exterior interacts with the aqueous environment. This mechanism enhances the solubility and stability of the guest molecules, making them more bioavailable and effective.

Vergleich Mit ähnlichen Verbindungen

Cyclodextrins are unique compared to other cyclic oligosaccharides due to their ability to form stable inclusion complexes. Similar compounds include:

Alpha-cyclodextrin: Composed of six glucose units.

Beta-cyclodextrin: Composed of seven glucose units.

Gamma-cyclodextrin: Composed of eight glucose units. Cyclodextrins are distinguished by their varying cavity sizes, which allow them to encapsulate different types of guest molecules, making them versatile in various applications.

Biologische Aktivität

N-(2-hydroxyethyl)octadeca-9,12-dienamide is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique amphiphilic structure, which includes both hydrophilic and hydrophobic segments. This structural feature is crucial for its interaction with biological membranes and its subsequent biological activity. The compound has the following molecular formula:

- Molecular Formula : C₁₈H₃₅NO₂

- Molecular Weight : Approximately 295.5 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound can bind to specific receptors on cell membranes, initiating a cascade of intracellular signaling events that influence cellular functions.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Antioxidant Activity : this compound exhibits antioxidant properties that protect cells from oxidative stress, potentially reducing the risk of various diseases.

Biological Activities

Research indicates that this compound possesses significant biological activities, including:

- Antimicrobial Properties : The compound has demonstrated efficacy against various microbial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Studies have reported that it can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Cell Growth Regulation : Evidence suggests that it may influence cell proliferation and differentiation through its interactions with lipid bilayers and membrane fluidity.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against several bacterial strains | |

| Anti-inflammatory | Modulates cytokine production | |

| Antioxidant | Protects cells from oxidative damage | |

| Cell Growth Regulation | Influences cell proliferation and differentiation |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant inhibitory effects on the growth of Gram-positive bacteria, indicating its potential use in developing new antibiotics.

- Anti-inflammatory Research : In vitro experiments showed that this compound could reduce the production of pro-inflammatory cytokines in macrophages, suggesting its role in managing inflammatory conditions.

- Cell Proliferation Assay : Research indicated that treatment with this compound led to altered cell cycle progression in cancer cell lines, highlighting its potential as an anti-cancer agent.

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)octadeca-9,12-dienamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXDGUVSAAQARU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.